8-Bromo-2-phenyl-1-aza-azulene
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Overview
Description
8-Bromo-2-phenyl-1-aza-azulene is a heterocyclic compound with a unique structure that includes a bromine atom and a phenyl group attached to an aza-azulene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-phenyl-1-aza-azulene typically involves the bromination of 2-phenyl-1-aza-azulene. This can be achieved through electrophilic substitution reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-phenyl-1-aza-azulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted aza-azulenes depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: De-brominated aza-azulenes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 8-Bromo-2-phenyl-1-aza-azulene involves its interaction with various molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Specific pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
2-Phenyl-1-aza-azulene: Lacks the bromine atom, leading to different reactivity and applications.
8-Chloro-2-phenyl-1-aza-azulene: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.
2-Phenyl-1-aza-azulene Derivatives: Various derivatives with different substituents at the 8-position.
Uniqueness: 8-Bromo-2-phenyl-1-aza-azulene is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for synthesizing more complex molecules and exploring new chemical reactions .
Properties
CAS No. |
121505-49-5 |
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Molecular Formula |
C15H10BrN |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
8-bromo-2-phenylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C15H10BrN/c16-13-9-5-4-8-12-10-14(17-15(12)13)11-6-2-1-3-7-11/h1-10H |
InChI Key |
QNMUGGOJOCUOBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C(C3=N2)Br |
Origin of Product |
United States |
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